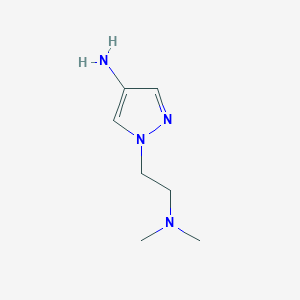

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAAGLMJYOHBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine

This guide provides a comprehensive overview of the synthesis of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The document is structured to provide not only a step-by-step synthetic protocol but also the underlying chemical principles and practical insights to ensure successful execution in a research and development setting.

Strategic Approach to the Synthesis

The synthesis of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine is most efficiently achieved through a two-step sequence commencing with the commercially available starting material, 4-nitro-1H-pyrazole. This strategy is predicated on the robust and predictable nature of the selected chemical transformations.

The overall synthetic pathway can be visualized as follows:

Figure 1: Overall synthetic strategy.

This approach offers several advantages:

-

Convergent Strategy: The pyrazole core is pre-formed, simplifying the synthetic challenge to functional group manipulations.

-

High Regioselectivity: The N-alkylation of pyrazoles can be controlled to favor the desired N1-substituted isomer.

-

Established Methodologies: Both N-alkylation and nitro group reduction are well-established and reliable transformations in organic synthesis.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(2-(Dimethylamino)ethyl)-4-nitro-1H-pyrazole

The initial step involves the N-alkylation of 4-nitro-1H-pyrazole with 2-(dimethylamino)ethyl chloride. This reaction is typically performed in the presence of a base to deprotonate the pyrazole nitrogen, thereby activating it for nucleophilic attack on the alkyl halide.

Figure 2: N-alkylation workflow.

Protocol:

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.2-1.5 eq). Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation.

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazole anion.

-

Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) to the reaction mixture. Note: if using the hydrochloride salt of the amine, an additional equivalent of base is required to neutralize the HCl.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1-(2-(dimethylamino)ethyl)-4-nitro-1H-pyrazole.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole, yet mild enough to avoid side reactions.

-

Temperature: Heating is employed to increase the reaction rate, as the nucleophilicity of the pyrazole anion and the reactivity of the alkyl chloride are enhanced at elevated temperatures.

Step 2: Synthesis of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine

The final step is the reduction of the nitro group of the intermediate to the corresponding amine. Several methods are effective for this transformation, with catalytic hydrogenation and reduction with tin(II) chloride being the most common and reliable.

Figure 3: Reduction of the nitro group.

Protocol A: Catalytic Hydrogenation

-

Dissolve 1-(2-(dimethylamino)ethyl)-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, or using a balloon) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wet.

-

Concentrate the filtrate under reduced pressure to yield the desired 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine. The product may be further purified by crystallization or chromatography if necessary.

Protocol B: Tin(II) Chloride Reduction

-

To a solution of 1-(2-(dimethylamino)ethyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

-

Add concentrated hydrochloric acid (HCl) to the mixture. The reaction is typically exothermic.

-

Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.

Comparative Analysis of Reduction Methods:

| Feature | Catalytic Hydrogenation (H₂/Pd/C) | Tin(II) Chloride (SnCl₂/HCl) |

| Reagents | Hydrogen gas, Palladium on carbon | Tin(II) chloride, Hydrochloric acid |

| Conditions | Room temperature, 1-3 atm H₂ | Reflux |

| Work-up | Filtration of catalyst | Neutralization and extraction |

| Advantages | Clean reaction, high yield, simple work-up | Tolerant of some functional groups that are sensitive to hydrogenation |

| Disadvantages | Requires specialized hydrogenation equipment, catalyst can be pyrophoric | Stoichiometric amounts of tin salts are produced as waste, work-up can be more involved |

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

1-(2-(Dimethylamino)ethyl)-4-nitro-1H-pyrazole (Intermediate)

-

Appearance: Expected to be a solid.

-

¹H NMR (predicted): Signals corresponding to the pyrazole ring protons, the ethyl chain protons, and the dimethylamino group protons.

-

¹³C NMR (predicted): Signals for the pyrazole ring carbons, the ethyl chain carbons, and the dimethylamino group carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass should be observed.

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine (Final Product)

-

CAS Number: 1152939-98-4[1]

-

Molecular Formula: C₇H₁₄N₄

-

Molecular Weight: 154.21 g/mol

-

Appearance: Can be a liquid, semi-solid, or solid.

-

¹H NMR (predicted): The spectrum will show characteristic shifts for the pyrazole protons, the ethyl chain, and the dimethylamino group. The appearance of a broad singlet for the -NH₂ protons is also expected.

-

¹³C NMR (predicted): The spectrum will show the corresponding carbon signals.

-

Mass Spectrometry (MS): Predicted m/z for [M+H]⁺ is 155.12912.[2]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ |

| 1-(2-(Dimethylamino)ethyl)-4-nitro-1H-pyrazole | C₇H₁₁N₄O₂ | 183.19 | 184.09 |

| 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine | C₇H₁₄N₄ | 154.21 | 155.13 |

Safety and Handling

-

4-nitro-1H-pyrazole: Handle with care as nitrated organic compounds can be energetic.

-

2-(dimethylamino)ethyl chloride hydrochloride: Corrosive and an irritant.

-

Palladium on carbon: Can be pyrophoric, especially when dry. Handle in a wet state and in an inert atmosphere if possible.

-

Tin(II) chloride and Hydrochloric acid: Corrosive.

-

Solvents: DMF, methanol, and ethanol are flammable and have associated health risks.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine is a straightforward process that can be reliably executed in a standard organic chemistry laboratory. The two-step approach involving N-alkylation of 4-nitro-1H-pyrazole followed by nitro group reduction offers a high-yielding and scalable route to this valuable synthetic intermediate. The choice of the reduction method can be tailored to the specific laboratory setup and requirements. Careful execution of the experimental procedures and adherence to safety protocols are paramount for a successful outcome.

References

-

Royal Society of Chemistry. (n.d.). 1HNMR δ values for. Retrieved from [Link]

-

PubChem. (n.d.). 1-[2-(dimethylamino)ethyl]-1h-pyrazol-4-amine dihydrochloride. Retrieved from [Link]

-

ACS Publications. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the novel pyrazole derivative, 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. Pyrazole scaffolds are of significant interest due to their prevalence in a wide array of pharmacologically active compounds.[1] This guide outlines a robust synthetic pathway and presents a full spectroscopic characterization profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies and data interpretation are explained in detail to provide a practical and scientifically rigorous resource for the synthesis and validation of this and similar compounds.

Introduction and Scientific Context

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The unique electronic properties and hydrogen bonding capabilities of the pyrazole ring allow for diverse interactions with biological targets. The title compound, 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine, incorporates several key structural features: a 1,4-disubstituted pyrazole ring, a primary aromatic amine, and a tertiary aliphatic amine side chain. This combination of functionalities suggests potential applications as a versatile building block in the synthesis of more complex molecules, such as kinase inhibitors or other targeted therapeutics. A thorough understanding of its synthesis and a complete structural elucidation are paramount for its effective use in research and development. This guide provides a proposed synthetic route and a predicted, in-depth characterization based on established principles of organic chemistry and spectroscopy.

Proposed Synthesis

A plausible and efficient synthesis of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine can be achieved in a three-step sequence starting from commercially available 1H-pyrazole. This pathway involves nitration, regioselective N-alkylation, and subsequent reduction of the nitro group.

Sources

The Strategic Utility of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine in Modern Drug Discovery: A Technical Guide

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide delves into the strategic importance and potential applications of the synthetic intermediate, 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine. While not extensively characterized as a standalone bioactive agent, its structural features present a compelling scaffold for the development of novel kinase inhibitors, central nervous system (CNS) modulators, and antimicrobial agents. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed, field-proven experimental workflows for elucidating the biological activities of its derivatives. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery pipelines.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved drugs, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors used in oncology.[2][3] The versatility of the pyrazole core allows for substitutions at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The subject of this guide, 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine, embodies this potential, offering multiple points for chemical modification to explore a diverse chemical space.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in a drug discovery program.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₄ | [5][6] |

| Molecular Weight | 154.21 g/mol | [5] |

| CAS Number | 1152939-98-4 | [5] |

| Appearance | Liquid, Semi-Solid, or Solid | Sigma-Aldrich |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [5] |

Synthesis of the Core Scaffold: A Plausible Route

While specific synthetic preparations for 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine are not extensively detailed in publicly available literature, a plausible and efficient synthetic strategy can be extrapolated from established methods for N-substituted pyrazole synthesis.[7][8] The following workflow outlines a hypothetical, yet chemically sound, two-step process.

Synthetic Workflow

Caption: Hypothetical two-step synthesis of the target compound.

Detailed Protocol

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

-

To a solution of 4-nitro-1H-pyrazole (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents) at room temperature.

-

Stir the suspension for 30 minutes.

-

Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.

-

Heat the reaction to 60-70°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2-(dimethylamino)ethyl)-4-nitro-1H-pyrazole.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude product from Step 1 in ethanol.

-

Add palladium on carbon (10% w/w, catalytic amount) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the target compound, 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine.

Potential Biological Activities and Therapeutic Applications

The structural motifs within 1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-amine—the pyrazole core, the flexible dimethylaminoethyl side chain, and the reactive primary amine—suggest several avenues for therapeutic development.

Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][9][10] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] The 4-amino group on the pyrazole ring can serve as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site. The N1-substituted dimethylaminoethyl group can be oriented towards the solvent-exposed region, providing a handle for improving solubility and pharmacokinetic properties.

Derivatives of the title compound could potentially target a range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets in oncology.[12]

-

Tyrosine Kinases (e.g., EGFR, VEGFR): Key drivers of tumor growth and angiogenesis.[11]

-

Aurora Kinases: Involved in mitotic progression, with inhibitors showing promise as anti-cancer agents.[9]

Caption: Conceptual pathway for kinase inhibition.

Central Nervous System (CNS) Activity

The presence of a tertiary amine in the side chain, which can be protonated at physiological pH, often imparts CNS-penetrant properties to small molecules. Pyrazole derivatives have been investigated for a variety of CNS applications, including as cannabinoid receptor antagonists and modulators of other neuronal targets.[13][14][15][16] The scaffold of 1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-amine could be elaborated to target G-protein coupled receptors (GPCRs) or ion channels in the brain, with potential applications in neurodegenerative diseases, pain management, and psychiatric disorders.

Antimicrobial Activity

There is a growing body of evidence supporting the antimicrobial and antifungal activities of pyrazole derivatives.[3][17][18][19][20] The nitrogen-rich pyrazole core can engage in interactions with microbial enzymes or cellular components. The amino and dimethylamino functionalities of the title compound could be leveraged to enhance interactions with the negatively charged bacterial cell wall or to improve uptake into the microbial cell.

Experimental Workflows for Biological Evaluation

To explore the therapeutic potential of derivatives of 1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-amine, a systematic screening approach is necessary. The following are detailed, industry-standard protocols for initial biological characterization.

In Vitro Kinase Inhibition Assay (Example: CDK2)

This assay will determine the ability of test compounds to inhibit the activity of a specific kinase, in this case, CDK2.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the test compounds, recombinant CDK2/Cyclin E enzyme, and kinase assay buffer.

-

Incubate the plate at 30°C for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., Histone H1).

-

Incubate the reaction at 30°C for 60 minutes.

-

Terminate the reaction by adding a stop solution.

-

Detect the amount of phosphorylated substrate using a suitable method, such as the ADP-Glo™ Kinase Assay, which measures ADP production.

-

Measure the luminescence signal using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percent inhibition against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Protocol:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion: A Scaffold of Opportunity

While the direct biological activity of 1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-amine remains to be fully elucidated, its chemical structure represents a fertile starting point for the development of novel therapeutics. Its potential as a precursor for kinase inhibitors, CNS-active agents, and antimicrobials is strongly supported by the extensive literature on the pharmacological activities of pyrazole derivatives. The experimental workflows provided in this guide offer a robust framework for researchers to unlock the therapeutic potential of this versatile scaffold. As the demand for new and effective drugs continues to grow, the strategic utilization of well-designed chemical building blocks like 1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-amine will be paramount in accelerating the pace of drug discovery.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers. [Link]

-

Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Vrije Universiteit Amsterdam. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). Sci-Hub. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

-

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine. (n.d.). MySkinRecipes. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (n.d.). OUCI. [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]

-

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine (CS-0046884). (n.d.). Universal Biologicals. [Link]

-

Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]

-

1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine. (n.d.). PubChem. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine [myskinrecipes.com]

- 6. 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine | C7H14N4 | CID 28373957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

The Strategic Intermediate: A Technical Guide to 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-amine, a heterocyclic building block of significant interest in contemporary medicinal chemistry. While detailed proprietary synthesis protocols are closely held, this paper elucidates a probable synthetic pathway based on established pyrazole chemistry. The core focus is on its strategic application in the design and synthesis of high-value therapeutic agents, particularly protein kinase inhibitors and central nervous system (CNS) modulators. Through an analysis of its structural features and a review of relevant literature, this guide underscores the compound's role as a critical intermediate, offering insights into its utility for researchers engaged in the discovery of novel therapeutics.

Introduction: The Rise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural versatility have led to its incorporation into a multitude of approved drugs and clinical candidates. Pyrazole-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The aminopyrazole motif, in particular, has proven to be a privileged scaffold, capable of forming key interactions with biological targets.

This guide focuses on a specific, yet strategically important, derivative: 1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-amine. Its structure combines the proven pyrazole core with a flexible dimethylaminoethyl side chain, a feature often exploited to enhance solubility and target engagement. This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules. Its commercial availability from various suppliers underscores its utility in the research and development landscape.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-amine is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1152939-98-4 | |

| Molecular Formula | C₇H₁₄N₄ | |

| Molecular Weight | 154.21 g/mol | |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Storage | 2-8°C, under inert atmosphere |

Proper handling and storage are crucial to maintain the integrity of this compound. It should be stored in a cool, dry place, away from light and under an inert atmosphere to prevent degradation.

Synthesis and Characterization: A Plausible Route

A likely synthetic pathway is outlined below:

spectroscopic analysis of 4-aminopyrazole derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Aminopyrazole Derivatives

Foreword: Decoding the 4-Aminopyrazole Scaffold

The 4-aminopyrazole nucleus is a privileged scaffold in modern medicinal chemistry. Its derivatives are foundational components in the development of therapeutics ranging from kinase inhibitors for oncology to novel anti-infective and anti-inflammatory agents.[1][2][3][4] The precise arrangement of substituents around this core dictates biological activity, making its unambiguous structural verification a cornerstone of the drug discovery process. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of these vital compounds. We will move beyond mere data reporting to explore the causality behind spectroscopic observations, ensuring a robust and self-validating approach to structural elucidation.

The Foundational Analysis: Structural and Tautomeric Considerations

Before delving into specific techniques, it is critical to understand a fundamental property of the pyrazole ring: tautomerism. For 4-aminopyrazole derivatives, prototropic tautomerism—the migration of a proton—can occur between the two ring nitrogens (annular tautomerism).[5][6][7] This equilibrium can be influenced by substitution patterns, solvent, and solid-state packing forces. While the 4-amino group itself is less prone to tautomerization to an imine form compared to 3- or 5-aminopyrazoles, the potential for different annular forms must be considered during spectral interpretation, particularly in NMR.[6]

Caption: Annular tautomerism in a substituted 4-aminopyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful and indispensable tool for the de novo structure determination of 4-aminopyrazole derivatives. It provides detailed information on the carbon-hydrogen framework, substitution patterns, and the subtle electronic environment of the molecule.

Expertise in Action: Why NMR is Paramount

Unlike other techniques that identify fragments or functional groups, NMR provides direct evidence of atomic connectivity through scalar (J) couplings. For pyrazoles, the number of signals, their chemical shifts (δ), and their coupling patterns allow for the unambiguous assignment of protons and carbons to the C3, C4, and C5 positions. Furthermore, advanced 2D NMR experiments can definitively map the entire molecular structure, making it the gold standard for characterization.[8][9]

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides the initial, high-resolution fingerprint of the molecule.

-

Pyrazole Ring Protons (H3 & H5): In a 1-substituted 4-aminopyrazole, the H3 and H5 protons typically appear as distinct singlets in the aromatic region, generally between δ 7.0 and 8.0 ppm.[10] Their exact chemical shift is highly sensitive to the electronic nature of the substituent at the N1 position and any groups on the amino moiety.

-

Amino Group Protons (-NH₂): The protons of the primary amino group usually appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. The signal's position is variable and solvent-dependent but often falls between δ 3.0 and 6.0 ppm. A key validation step is a D₂O exchange experiment, where the -NH₂ signal disappears upon addition of a drop of D₂O, as the labile protons are replaced by deuterium.

-

N-H Proton (Ring): If the N1 position is unsubstituted, the ring N-H proton will be present, often as a very broad singlet far downfield (δ 10-13 ppm), which also disappears upon D₂O exchange.[10]

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton.

-

Pyrazole Ring Carbons (C3, C4, C5): These carbons resonate in the aromatic region (δ 110-150 ppm). The C4 carbon, being directly attached to the electron-donating amino group, is typically shielded (shifted upfield) compared to C3 and C5.[11]

-

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is a crucial validation step. It distinguishes between CH (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons (like C4) are absent. This helps confirm the substitution pattern.

Data Presentation: Typical NMR Chemical Shifts

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Pyrazole H3 / H5 | 7.0 - 8.0 | Singlets; position influenced by N1-substituent. |

| Amino (-NH₂) | 3.0 - 6.0 | Broad singlet; variable position; exchanges with D₂O. | |

| Pyrazole N1-H | 10.0 - 13.0 | Very broad singlet; only if N1 is unsubstituted; exchanges with D₂O. | |

| ¹³C | Pyrazole C3 / C5 | 125 - 150 | Position influenced by substituents. |

| Pyrazole C4 | 110 - 125 | Shielded due to attached -NH₂ group. | |

| Substituent Carbons | Variable | Dependent on the specific substituent groups. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the 4-aminopyrazole derivative.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can slow the exchange rate of N-H protons, leading to sharper signals.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer.

-

Standard Spectra: Acquire a standard ¹H spectrum, followed by ¹³C{¹H} and DEPT-135 spectra.

-

Validation (Optional but Recommended): For novel structures, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to confirm all assignments.

-

D₂O Exchange: After initial spectra are acquired, add one drop of D₂O, shake the tube gently, and re-acquire the ¹H spectrum to identify exchangeable protons.

Caption: A streamlined workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast, non-destructive technique that excels at confirming the presence of key functional groups. It serves as an excellent primary check during synthesis to verify that expected transformations have occurred.

Expertise in Action: The Diagnostic Power of IR

The primary diagnostic value of IR for 4-aminopyrazole derivatives lies in the N-H stretching region. The presence of a primary amine (-NH₂) is unequivocally confirmed by a characteristic pair of medium-intensity bands.[7][12] This is a simple, self-validating check: if these bands are absent, the amino group is not present in its primary form.

Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Bond | Intensity | Notes |

| 3500 - 3300 | Asymmetric N-H Stretch | -NH₂ | Medium | The higher frequency band of the primary amine doublet. |

| 3400 - 3200 | Symmetric N-H Stretch | -NH₂ | Medium | The lower frequency band of the primary amine doublet.[12] |

| 3300 - 3100 | N-H Stretch (Ring) | >N-H | Medium, Broad | Present if N1 is unsubstituted; often involved in H-bonding.[13] |

| 1650 - 1580 | N-H Scissoring (Bend) | -NH₂ | Medium - Strong | Confirms the primary amine. |

| 1600 - 1450 | C=N & C=C Ring Stretches | Pyrazole Ring | Medium - Strong | A series of bands characteristic of the aromatic heterocycle.[11][14] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Caption: Correlation of molecular groups to IR spectral regions.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight (MW) of a compound. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to determine the elemental formula, providing powerful evidence for the compound's identity.

Expertise in Action: Validating the Molecular Formula

The most critical role of MS is to confirm that the synthesized molecule has the correct mass. An HRMS result that matches the calculated exact mass to within 5 ppm (parts per million) provides very high confidence in the assigned molecular formula. This validates the starting materials and the reaction pathway. Electrospray ionization (ESI) is the preferred method for these compounds as it is a "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal fragmentation, making the MW immediately apparent.

Common Fragmentation Patterns

While ESI minimizes fragmentation, tandem MS (MS/MS) or harder ionization techniques like Electron Impact (EI) can provide structural clues. For the pyrazole ring, common fragmentation pathways include:

-

Loss of HCN (27 Da): A characteristic fragmentation for many nitrogen heterocycles.

-

Loss of N₂ (28 Da): Cleavage of the weak N-N bond can occur.

-

Loss of Substituents: Fragmentation of side chains, providing information about the attached groups.[15]

Data Presentation: Key Mass Spectrometry Data

| Analysis Type | Information Provided | Typical Result Format |

| Low-Res MS | Nominal Molecular Weight | [M+H]⁺ = m/z value (integer) |

| HRMS | Exact Mass & Elemental Formula | C₁₀H₁₁N₄O₂ [M+H]⁺: Calc. 220.0921, Found 220.0924 (-1.4 ppm) |

| MS/MS | Structural Fragments | List of daughter ion m/z values |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use an LC-MS system equipped with an ESI source. The LC component (e.g., C18 column) separates the analyte from any impurities before it enters the mass spectrometer.

-

Method: Inject a small volume (1-5 µL) of the sample. Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

-

Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ ion. If HRMS is required, ensure the instrument is properly calibrated and acquire data in high-resolution mode.

-

Data Analysis: Extract the mass spectrum for the analyte peak. Determine the m/z of the molecular ion. For HRMS, use the instrument software to calculate the elemental formula based on the exact mass.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the conjugated system. While not a primary tool for structure elucidation, it is valuable for confirming the presence of the chromophore and for quantitative analysis via the Beer-Lambert Law.

Expertise in Action: Understanding Conjugation

The 4-aminopyrazole core is a conjugated system. The position of the maximum absorbance (λ_max) is sensitive to the extent of this conjugation.[11] Adding further aromatic or conjugated substituents will typically cause a bathochromic (red) shift to a longer λ_max.[16][17][18] This effect can be used to confirm that a reaction has successfully extended the conjugated system of the molecule. Solvent polarity can also influence λ_max, providing information about the nature of the electronic transition.

Data Presentation: Typical UV-Vis Absorption Data

| Transition Type | Chromophore | Typical λ_max Range (nm) | Notes |

| π → π | Pyrazole Ring & Substituents | 240 - 350 | λ_max is sensitive to substituents and solvent polarity.[11] |

| n → π | Heteroatoms (N) | > 300 | Often a lower intensity shoulder on the main π → π* band. |

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Further dilute to an absorbance value between 0.1 and 1.0 AU for accurate measurement.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm.

-

Analysis: Identify the λ_max value(s).

Integrated Analysis: A Self-Validating System

The true power of spectroscopic analysis comes from integrating the data from all techniques. Each method provides a piece of the puzzle, and together they create a self-validating confirmation of the chemical structure.

Case Study Example: Characterizing a novel derivative, 1-ethyl-5-methyl-N-phenyl-1H-pyrazol-4-amine.

-

MS: HRMS provides an exact mass for C₁₂H₁₅N₃, confirming the elemental formula. The [M+H]⁺ peak is observed at m/z 202.1342 (Calc. 202.1344). (This validates the overall formula).

-

IR: Shows a sharp, single N-H stretch around 3400 cm⁻¹ (indicating a secondary, not primary, amine) and lacks the characteristic doublet of a -NH₂ group. Aromatic C-H and aliphatic C-H stretches are also present. (This confirms the N-phenyl substitution and absence of a primary amine).

-

¹³C NMR: Shows 10 distinct carbon signals (due to symmetry in the phenyl group). A DEPT-135 experiment confirms the presence of two CH₃, one CH₂, and five CH signals, consistent with the proposed structure.

-

¹H NMR:

-

A singlet around δ 7.5 (H3).

-

A multiplet for the phenyl group (5H).

-

A quartet and a triplet for the ethyl group (2H, 3H).

-

A singlet for the methyl group (3H).

-

A broad singlet for the N-H proton that disappears on D₂O exchange.

-

(This maps out the entire proton framework).

-

-

2D NMR (HMBC): An HMBC experiment shows a correlation between the ethyl CH₂ protons and the C3 and C5 carbons of the pyrazole ring, definitively proving it is an N1-substituted isomer. (This provides the final, unambiguous connectivity).

Caption: Synergy of spectroscopic techniques for structural validation.

Conclusion

The is a multi-faceted process where each technique provides unique and complementary information. A methodical approach, beginning with mass spectrometry to confirm the molecular formula, followed by IR to identify key functional groups, and culminating in comprehensive 1D and 2D NMR analysis to map the atomic framework, constitutes a robust and scientifically rigorous protocol. This integrated strategy ensures the highest level of confidence in the structural assignment, which is paramount for advancing research and development in the many fields where these important molecules are applied.

References

-

ResearchGate. (n.d.). Biologically active 4‐aminopyrazole derivatives. Retrieved from [Link]

-

Prestat, G., Fichez, J., & Busca, P. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

Zhang, Y., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2845-2856. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Retrieved from [Link]

-

Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Retrieved from [Link]

-

PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and analytical application of 4-aminopyrazolone derivatives as chromogenic agents for the spectrophotometric determination of phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

ACS Publications. (n.d.). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. Retrieved from [Link]

-

Semantic Scholar. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Retrieved from [Link]

-

National Institutes of Health. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectra illustrating products formation following 1 h... Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Retrieved from [Link]

-

Krackeler Scientific, Inc. (n.d.). 4-Aminopyrazole. Retrieved from [Link]

-

MDPI. (n.d.). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of pyrazole (Clark, 2010). Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. connectjournals.com [connectjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

preliminary screening of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine

An In-Depth Technical Guide to the Preliminary Screening of 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine

Introduction: The Pyrazole Scaffold and a Candidate of Interest

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3][4][5] Its versatility allows for structural modifications that can be tailored to achieve potent and selective modulation of various biological targets.[1] This guide focuses on a specific derivative, 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine (henceforth referred to as "the Candidate Compound"), a molecule that combines the proven pyrazole core with a dimethylaminoethyl side chain, a feature often included to enhance aqueous solubility and potential interactions with biological targets.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a comprehensive, logic-driven strategy for the preliminary screening of this candidate. The objective is not merely to provide a set of protocols, but to present a self-validating workflow that integrates computational and experimental approaches to efficiently assess the compound's therapeutic potential and identify potential liabilities at an early stage.

Compound Profile: 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine

A thorough understanding of a compound's physicochemical properties is the foundation of any successful screening campaign. These properties influence everything from solubility in assay buffers to its potential absorption and distribution in vivo.

| Property | Value | Source |

| CAS Number | 1152939-98-4 | [6][7][8] |

| Molecular Formula | C₇H₁₄N₄ | [6][7] |

| Molecular Weight | 154.21 g/mol | [6][7] |

| Physical Form | Liquid or Semi-Solid or Solid | [6] |

| SMILES | CN(C)CCN1C=C(C=N1)N | [7] |

| InChIKey | DDAAGLMJYOHBDU-UHFFFAOYSA-N | [6][7] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [6][8] |

The presence of the primary amine and the tertiary amine groups suggests the compound is a weak base with the potential for good aqueous solubility at physiological pH, a favorable characteristic for a drug candidate.

Phase 1: In Silico Preliminary Screening – A Cost-Effective First Pass

Modern drug discovery leverages computational tools to predict a compound's behavior, thereby prioritizing resources for the most promising candidates and flagging potential failures before costly experimental work begins.[9][10] This in silico phase combines the prediction of pharmacokinetic properties with a hypothesis-driven investigation of potential molecular targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The first critical step is to evaluate the "drug-likeness" of the Candidate Compound. A molecule with high potency is of little use if it is poorly absorbed, rapidly metabolized, or overtly toxic. Numerous open-access web servers and software can provide rapid predictions for these properties.[11][12][13]

Rationale: Early ADMET screening helps to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetic properties, saving significant time and resources.[14][15] The use of multiple prediction tools is recommended to compare results and increase confidence in the predictions.[11]

Recommended Tools:

-

SwissADME: Computes physicochemical properties, pharmacokinetics, and drug-likeness.

-

ADMET-AI: A fast and accurate web interface for predicting a wide range of ADMET properties using machine learning models.[12]

-

pkCSM: Predicts various pharmacokinetic properties.

Target Identification and Molecular Docking

The pyrazole scaffold is a well-established kinase inhibitor motif.[1] Kinases are a large family of enzymes that play central roles in cellular signaling and are frequently dysregulated in diseases like cancer and inflammation, making them a prime target class for drug discovery.[16][17] Therefore, a logical starting point is to assess the Candidate Compound's potential to bind to the ATP-binding pocket of various kinases.

Molecular Docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to another.[18][19] By docking the Candidate Compound into the crystal structures of various kinases, we can generate a hypothesis about its potential targets and mechanism of action.

Hypothetical Target Example: Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, has been reported as a target for some pyrazole derivatives.[1]

Protocol 1: Molecular Docking Simulation (Example using AutoDock Vina)

This protocol provides a general workflow. Specific parameters may need to be optimized based on the target protein.

-

Preparation of the Receptor (Protein):

-

Download the 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 6GU6) from the Protein Data Bank (RCSB PDB).

-

Using molecular modeling software (e.g., PyMOL, AutoDock Tools), remove water molecules, co-factors, and any existing ligands from the structure.[18]

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

-

Save the prepared receptor file in the required .pdbqt format.

-

-

Preparation of the Ligand (Candidate Compound):

-

Generate a 3D structure of the Candidate Compound from its SMILES string using software like Open Babel.

-

Perform energy minimization to obtain a low-energy conformation.

-

Define rotatable bonds and save the ligand in the .pdbqt format.

-

-

Defining the Binding Site (Grid Box):

-

Identify the active site of the receptor, typically the ATP-binding pocket for kinases. This can be inferred from the position of the co-crystallized ligand in the original PDB file.

-

Define the coordinates and dimensions of a grid box that encompasses the entire binding site.[20]

-

-

Running the Docking Simulation:

-

Analysis of Results:

-

Examine the output file (results.log) for the predicted binding affinities (reported in kcal/mol). Lower negative values indicate stronger predicted binding.[18]

-

Visualize the top-ranked binding poses in the receptor's active site using PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).[18][20]

-

Phase 2: In Vitro Experimental Screening – Validating Computational Predictions

Following the in silico analysis, promising candidates are advanced to experimental validation.[9][10] The in vitro screening phase is designed to confirm the computational hypotheses and provide quantitative data on the compound's biological activity and initial safety profile.

Target-Based Screening: Kinase Inhibition Assays

Based on our hypothesis, the most direct way to test the Candidate Compound is through a biochemical kinase assay.[17] These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, which involves the transfer of a phosphate group from ATP to a substrate.[17]

Rationale: A target-based approach provides direct, quantitative evidence of a compound's interaction with its intended target.[22] Screening against a panel of kinases (e.g., Eurofins' KinaseProfiler™[23]) is highly recommended to determine not only potency but also selectivity, a critical attribute for a successful drug.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Radiometric Assay)

This protocol describes a common method for assessing kinase activity.[24][25] Various non-radioactive formats (e.g., luminescence, TR-FRET) are also widely available.[23]

-

Reagents and Preparation:

-

Kinase: Recombinant purified target kinase.

-

Substrate: A specific peptide or protein substrate for the kinase.

-

ATP: A mixture of "cold" (non-radioactive) ATP and "hot" [γ-³²P]ATP. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure data comparability.[24]

-

Assay Buffer: Buffer optimized for kinase activity (typically contains MgCl₂, DTT, etc.).

-

Candidate Compound: Prepare a stock solution in DMSO and perform serial dilutions to achieve the desired test concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

Add assay buffer, substrate, and the diluted Candidate Compound (or DMSO for control wells) to each well.

-

Initiate the reaction by adding the kinase enzyme. Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

Start the phosphorylation reaction by adding the ATP mixture. Allow the reaction to proceed for a specific time (e.g., 20-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., phosphoric acid).

-

-

Detection and Analysis:

-

Spot an aliquot of the reaction mixture from each well onto a phosphocellulose membrane.

-

Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

For dose-response experiments, plot percent inhibition against the logarithm of compound concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[24]

-

Cell-Based Counter Screen: Cytotoxicity Assessment

It is crucial to determine if the observed activity in a primary screen is due to specific target engagement or simply a result of general cytotoxicity.[26] Therefore, a cell-based cytotoxicity assay should be run in parallel.

Rationale: A compound that indiscriminately kills cells is not a viable drug candidate. Cytotoxicity assays help to establish a therapeutic window by comparing the concentration at which the compound shows desired activity (IC₅₀) with the concentration at which it causes cell death (CC₅₀).[27]

The Lactate Dehydrogenase (LDH) assay is a common and reliable method. LDH is a cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[26][28][29][30]

Protocol 3: LDH Cytotoxicity Assay

This protocol is based on commercially available kits which measure LDH release colorimetrically.

-

Cell Plating:

-

Seed a suitable cell line (e.g., HEK293 or a cancer cell line relevant to the kinase target) into a 96-well plate at a predetermined density.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Candidate Compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound concentrations.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the compound wells.

-

Maximum LDH Release Control: Cells treated with a lysis buffer to cause 100% cell death.

-

Medium Background Control: Wells with medium but no cells.

-

-

Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

-

-

LDH Measurement:

-

Carefully transfer an aliquot of the culture supernatant from each well to a new, flat-bottom 96-well plate.[26]

-

Prepare the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt dye) according to the kit manufacturer's instructions.[28]

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature, protected from light, for up to 30 minutes.

-

Add a stop solution provided in the kit.[28]

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Subtract the medium background absorbance from all other readings.

-

Calculate the percent cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Compound_Abs - Vehicle_Abs) / (Max_Release_Abs - Vehicle_Abs)

-

Plot percent cytotoxicity against compound concentration to determine the CC₅₀ value.

-

Data Integration and Decision-Making

The preliminary screening phase culminates in the integration of all collected data to form a comprehensive initial profile of the Candidate Compound. The goal is to make an informed "Go/No-Go" decision for advancing the compound into more complex lead optimization studies.

Hypothetical Data Summary Table:

| Parameter | Predicted/Measured Value | Implication | Decision Point |

| LogP (SwissADME) | 2.1 | Good balance of solubility and permeability. | Go |

| Blood-Brain Barrier (ADMET-AI) | Probability: 0.15 | Unlikely to cause CNS side effects (if not desired). | Go |

| Ames Mutagenicity (ADMET-AI) | Probability: 0.20 | Low predicted risk of mutagenicity. | Go |

| Docking Score (CDK2) | -8.5 kcal/mol | Strong predicted binding affinity. | Go |

| Kinase Inhibition (CDK2) | IC₅₀ = 75 nM | Potent inhibition of the target kinase. | Go |

| Kinase Selectivity | >100-fold selective vs. panel of 50 kinases | High selectivity, reducing off-target risk. | Go |

| Cytotoxicity (HEK293) | CC₅₀ = 15 µM | Significant window between potency and toxicity. | Go |

| Selectivity Index (SI) | CC₅₀ / IC₅₀ = 200 | A high SI (>10) is desirable. | Go |

Expert Interpretation: The causality behind this decision-making framework is critical. A potent compound (low IC₅₀) is only valuable if it is also selective and non-toxic. The Selectivity Index (SI) provides a quantitative measure of the therapeutic window. In this hypothetical case, an SI of 200 indicates that the compound is 200 times more potent at inhibiting its target than it is at killing cells, marking it as a strong candidate for further development.

Conclusion

This guide has outlined a logical and efficient preliminary screening cascade for 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine. By integrating predictive in silico methods with robust in vitro experimental validation, this workflow enables a comprehensive early assessment of the compound's potential. This strategy prioritizes resources, minimizes the risk of late-stage failures, and provides a solid, data-driven foundation for advancing promising pyrazole-based candidates into the drug discovery pipeline.

References

-

Bakar, A., & B, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Alam, S., et al. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research and Reports. [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

-

(2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Chouaib, B., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

-

Salehen, N. B., et al. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

-

ADMET-AI. (n.d.). ADMET-AI. ADMET-AI. [Link]

-

AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

-

Creative Biolabs. (n.d.). Preliminary Screening of Drug Candidate. Creative Biolabs. [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. [Link]

-

(n.d.). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Technology Networks. (2023). Screening Strategies Used in Drug Discovery. Technology Networks. [Link]

-

Santos, L. H. S., et al. (n.d.). Integrating Molecular Docking and Molecular Dynamics Simulations. PubMed. [Link]

-

Riss, T. L., & Moravec, R. A. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

-

PubChem. (n.d.). 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine. PubChem. [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Biotecnika. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. YouTube. [Link]

-

G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

-

(n.d.). Molecular Docking Tutorial. University of Messina. [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

-

Dias, D. A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PubMed Central. [Link]

-

Wang, S., et al. (n.d.). A review for cell-based screening methods in drug discovery. PubMed Central. [Link]

-

Massive Bio. (2026). Preclinical Study. Massive Bio. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine | 1152939-98-4 [sigmaaldrich.com]

- 7. 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine | C7H14N4 | CID 28373957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1152939-98-4|1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 9. Preliminary Screening of Drug Candidate - Creative Biolabs [creative-biolabs.com]

- 10. massivebio.com [massivebio.com]

- 11. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ADMET-AI [admet.ai.greenstonebio.com]

- 13. ayushcoe.in [ayushcoe.in]

- 14. In Silico ADME Methods Used in the Evaluation of Natural Products [mdpi.com]

- 15. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sites.ualberta.ca [sites.ualberta.ca]

- 21. m.youtube.com [m.youtube.com]

- 22. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. info.gbiosciences.com [info.gbiosciences.com]

- 30. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

A Technical Guide to the Chemical Properties of Substituted Pyrazole Amines for Drug Discovery Professionals

Introduction: The Pyrazole Amine Scaffold in Modern Medicinal Chemistry

Substituted pyrazole amines represent a cornerstone of heterocyclic chemistry, distinguished by a five-membered aromatic ring with two adjacent nitrogen atoms and an appended amino group. This structural motif is not merely a synthetic curiosity but a "privileged scaffold" in drug discovery. Its prevalence is evident in a multitude of clinically approved drugs targeting a wide array of diseases, from inflammation and cancer to infectious and neurological disorders.[1][2][3] The unique electronic and steric properties of the pyrazole amine core allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets.[4]

The strategic importance of this scaffold lies in its chemical tractability. The pyrazole ring and its substituents can be readily modified, allowing medicinal chemists to fine-tune critical physicochemical and pharmacological properties.[4] This guide provides an in-depth exploration of the core chemical properties of substituted pyrazole amines, offering a framework for understanding how synthetic choices directly influence the molecular attributes essential for developing safe and effective therapeutics. We will delve into their synthesis, physicochemical characteristics, reactivity, and the direct line connecting these properties to their function in drug design.

Synthesis of Substituted Pyrazole Amines: Building the Core

A foundational understanding of how substituted pyrazole amines are constructed is paramount for any researcher in this field. The synthetic route chosen not only determines the feasibility of producing a target molecule but also influences the types and positions of substituents that can be installed.

One of the most common and versatile methods for constructing the 5-aminopyrazole core involves the cyclocondensation of β-ketonitriles with hydrazine or its derivatives.[5] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) allows for direct installation of a substituent at the N1 position.

Another powerful strategy involves the ring-opening of isoxazoles, which can be rearranged to form 5-aminopyrazoles.[6] More recent methods have also been developed for the direct preparation of N-substituted pyrazoles from primary amines and diketones, offering a streamlined approach that avoids the handling of hydrazine itself.[7][8]

Below is a generalized workflow for a common synthetic approach to 5-aminopyrazole derivatives.

Caption: Generalized workflow for the synthesis of 5-aminopyrazoles.

Physicochemical Properties and Characterization

The biological fate and efficacy of a drug molecule are dictated by its physicochemical properties. For substituted pyrazole amines, key parameters such as basicity (pKa), tautomerism, and lipophilicity (LogP/LogD) are of critical importance and can be modulated through synthetic modifications.

Acidity and Basicity (pKa)

The pKa of a molecule governs its ionization state at a given pH, which in turn influences its solubility, membrane permeability, and ability to interact with protein targets. Pyrazole amines possess multiple nitrogen atoms that can be protonated: the two ring nitrogens and the exocyclic amino group. The basicity of these sites is highly dependent on the electronic nature and position of substituents.

-

Ring Nitrogens: The pyridine-like (sp²) nitrogen is generally the most basic site on the unsubstituted pyrazole ring.[9]